molecular formula C17H12ClFN2O2S B2602753 (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396853-52-3

(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2602753
CAS No.: 1396853-52-3
M. Wt: 362.8
InChI Key: GQMSSDUMJKEGII-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a fluorine atom at the 4-position, linked via an azetidine ring (3-membered nitrogen heterocycle) to a 3-chlorophenyl ketone group.

Properties

IUPAC Name

(3-chlorophenyl)-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2S/c18-11-4-1-3-10(7-11)16(22)21-8-12(9-21)23-17-20-15-13(19)5-2-6-14(15)24-17/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMSSDUMJKEGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-chlorophenyl and 4-fluorobenzo[d]thiazol-2-yl derivatives. These intermediates are then subjected to nucleophilic substitution reactions to form the azetidinyl methanone core. The final step involves the coupling of these intermediates under controlled conditions, often using catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring and thiazole moiety enable nucleophilic substitution at electrophilic centers. Key reactions include:

Site Reagents/Conditions Products Key Findings References
Azetidine C-O bondAlkyl halides, K₂CO₃, DMSO, 80°CN-alkylated azetidine derivativesHigh regioselectivity due to ring strain; yields >75% with tertiary alkyl groups
Thiazole C-2 positionGrignard reagents, THF, −78°CSubstituted thiazole derivatives (e.g., methyl or phenyl groups at C-2)Fluorine at C-4 directs substitution to C-2 via electronic effects
Chlorophenyl ringNaNH₂, NH₃(l), FeCl₃Dechlorination or aryl amination productsLimited reactivity due to electron-withdrawing Cl; requires harsh conditions

Oxidation and Reduction Reactions

The ketone group and heterocycles participate in redox transformations:

Target Group Reagents/Conditions Products Key Findings References
Methanone carbonylLiAlH₄, Et₂O, 0°C → RTSecondary alcohol [(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanol]Complete reduction in 2 hr; steric hindrance from azetidine slows reaction
Thiazole sulfurmCPBA, CH₂Cl₂, 0°CThiazole S-oxideEpoxidation side-observed under prolonged exposure; reversible with PPh₃

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening:

Reagents/Conditions Products Mechanism Key Findings References
H₂O, H₂SO₄, 100°CLinear amine with thiazole-ether and chlorophenyl ketone fragmentsAcid-catalyzed hydrolysisQuantitative yield; retains stereochemistry at azetidine
NaN₃, DMF, 120°CAzide-functionalized intermediateNucleophilic ring-openingRequires microwave irradiation for efficiency

Cross-Coupling Reactions

The chlorophenyl group participates in metal-catalyzed couplings:

Reaction Type Catalyst/Conditions Products Key Findings References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives with boronic acidsLimited by electron-withdrawing Cl; requires aryl boronic esters for activation
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°CN-aryl azetidine-thiazole hybridsModerate yields (40–60%); competing dehalogenation observed

Hydrolysis and Stability Studies

The compound undergoes pH-dependent degradation:

Condition Products Degradation Pathway Half-Life References
pH < 3, 37°C3-Chlorobenzoic acid + azetidine-thiazole fragmentAcid-catalyzed ketone cleavage2.5 hr
pH > 10, 37°CRing-opened amine + 4-fluorobenzo[d]thiazol-2-olBase-mediated azetidine hydrolysis8 hr

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology and oncology . Its mechanism of action involves interactions with various biological targets, leading to potential therapeutic effects.

Neuropharmacological Activity

Studies have shown that compounds similar to this one can act as acetylcholinesterase inhibitors, enhancing cholinergic transmission beneficial for conditions such as Alzheimer's disease. The ability to form hydrogen bonds with critical residues in the enzyme's active site enhances its inhibitory potency.

Anticancer Activity

In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including human-derived breast, colon, ovarian, and renal tumor cell lines. Significant growth inhibition has been observed at nanomolar concentrations.

Case Studies

  • Antitumor Efficacy : A study evaluated the anticancer properties of benzothiazole derivatives, including this compound. Results indicated potent growth inhibition in tumor cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Binding Affinity Studies : Molecular docking studies revealed that this compound has a favorable binding affinity for specific protein targets associated with cancer progression, suggesting potential for development as a targeted therapy.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogues of Benzothiazole Derivatives

The compound is compared to structurally related benzothiazole-based molecules, focusing on substituents, synthetic yields, and physicochemical properties.

Compound Name Core Structure Substituents/Modifications Yield (%) Melting Point (°C) Biological Activity (if reported) References
(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone Azetidine-linked benzothiazole 4-Fluoro, 3-chlorophenyl Not reported Not reported Not reported N/A
Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (3d) Piperidine-linked benzothiazole Propoxy linker, piperidine 52.4 90.1–90.6 Multitarget-directed ligands
(4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4f) Piperazine-linked benzothiazole Propoxy linker, ethylpiperazine 48.1 114.6–114.9 Multitarget-directed ligands
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Azetidine-linked pyrazolo-pyridine Morpholine, tetrahydropyrazolo-pyridine Not reported Not reported TLR7-9 antagonist

Key Observations:

  • Azetidine vs.
  • Substituent Effects: The 4-fluoro group on benzothiazole may increase electron-withdrawing effects compared to non-fluorinated analogs, altering solubility and reactivity .
  • Synthetic Efficiency: Yields for piperidine/piperazine derivatives (e.g., 48.1–76.6%) suggest moderate efficiency, but the target compound’s synthesis may require optimization due to azetidine’s reactivity .

Functional Group Comparisons

  • Chlorophenyl vs. Nitrophenyl/Fluorophenyl: The 3-chlorophenyl group in the target compound contrasts with nitrophenyl (e.g., 4d in ) or 4-fluorophenyl (e.g., 4f in ) substituents. Chlorine’s higher electronegativity and lipophilicity may enhance membrane permeability compared to nitro or fluoro groups .
  • Azetidine vs.

Pharmacological Potential

While biological data for the target compound are absent in the evidence, structurally related benzothiazole derivatives exhibit multitarget-directed ligand activity (e.g., 3d, 4f) or TLR antagonism (e.g., azetidine-containing compounds in ) . The 3-chlorophenyl group’s role in modulating receptor affinity warrants further investigation.

Biological Activity

The compound (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews its synthesis, characterization, and biological evaluation based on diverse scientific literature.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, typically starting with the formation of the azetidine ring followed by the introduction of the chlorophenyl and fluorobenzo[d]thiazole groups. The characterization methods include:

  • Infrared Spectroscopy (IR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

For instance, a related compound synthesized from 2-amino benzothiazole showed significant yields and melting points that were indicative of successful synthesis .

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. The specific compound was tested against various bacterial strains, showing promising results in inhibiting growth. For example, derivatives with similar structures demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Antitumor Activity

The compound was also evaluated for its antitumor potential against several cancer cell lines. Studies have shown that derivatives with similar structural features can inhibit cell proliferation effectively. The following table summarizes findings from in vitro assays:

Cell Line IC50 (µM) Assay Type
A549 (Lung Cancer)6.26 ± 0.33MTS Cytotoxicity Assay
HCC8276.48 ± 0.11BrdU Proliferation Assay
NCI-H35820.46 ± 8.633D Cell Culture Assay

These results indicate a higher efficacy in 2D culture conditions compared to 3D, suggesting that further exploration into the compound's mechanism of action is warranted .

Case Studies

Recent studies have highlighted the effectiveness of similar benzothiazole derivatives in clinical settings:

  • Study on Antitumor Effects : A study involving a series of benzothiazole derivatives showed that compounds with halogen substitutions exhibited enhanced cytotoxic effects on cancer cells, indicating that structural modifications can significantly influence biological activity .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazole derivatives, revealing that modifications like fluorination increased potency against resistant bacterial strains, which could be applicable to our compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone?

  • Methodology : The compound can be synthesized via heterogenous catalytic conditions using PEG-400 as a solvent medium. A key step involves reacting substituted chlorobenzoyl chloride derivatives with intermediates under controlled temperatures (70–80°C) in the presence of Bleaching Earth Clay (pH 12.5) as a catalyst. Reaction progress is monitored via TLC, followed by purification using recrystallization in aqueous acetic acid . For azetidine-containing analogs, coupling reactions with fluorobenzo[d]thiazole derivatives under basic conditions are critical to preserve stereochemical integrity .

Q. How is reaction progress monitored during synthesis?

  • Methodology : Thin-layer chromatography (TLC) is the primary method for monitoring intermediate formation and completion of coupling reactions. For azetidine-oxygen bond formation, FT-IR spectroscopy can track the disappearance of hydroxyl (-OH) peaks (3200–3500 cm⁻¹) and emergence of ether linkages (C-O-C, ~1250 cm⁻¹) .

Q. What purification techniques are effective for isolating the target compound?

  • Methodology : After synthesis, ice-water quenching precipitates crude products, which are filtered and washed with hot water to remove PEG-400 residues. Recrystallization in aqueous acetic acid or DMSO/water mixtures (2:1 v/v) enhances purity (>95%). Column chromatography with silica gel (ethyl acetate/hexane gradient) may resolve stereoisomers in azetidine intermediates .

Advanced Research Questions

Q. What spectroscopic and crystallographic techniques validate the compound’s structure?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify chemical environments (e.g., azetidine CH2_2 protons at δ 3.5–4.2 ppm, fluorobenzo[d]thiazole aromatic protons at δ 7.1–8.3 ppm) .
  • X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) confirm stereochemistry and bond angles .
  • FT-IR : Peaks at 1680–1720 cm⁻¹ confirm ketone (C=O) groups, while 1530–1560 cm⁻¹ signals indicate thiazole C=N bonds .

Q. How can contradictions in spectral data be resolved during structural elucidation?

  • Methodology : Cross-validate NMR assignments with computational tools (e.g., ChemDraw or Gaussian) to simulate expected shifts. For ambiguous peaks, use 2D NMR (COSY, HSQC) to correlate proton-carbon interactions. Crystallographic data (e.g., bond lengths and torsion angles) resolve discrepancies in stereochemical assignments .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent variation : Replace the 4-fluorobenzo[d]thiazole moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Azetidine modifications : Introduce methyl or phenyl groups at the azetidine nitrogen to study steric effects on target binding .
  • Biological assays : Test derivatives against microbial targets (e.g., Candida spp.) to correlate substituent changes with antifungal activity .

Q. What computational approaches predict the compound’s reactivity and binding modes?

  • Methodology :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 enzymes. Docking scores correlate with experimental IC50_{50} values for antifungal activity .

Q. How to analyze the compound’s environmental fate and biodegradation pathways?

  • Methodology : Conduct OECD 301F biodegradability tests in aqueous media. Use LC-MS/MS to identify transformation products (e.g., hydroxylated or dechlorinated derivatives). Assess soil adsorption coefficients (Koc_{oc}) to predict mobility in environmental compartments .

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